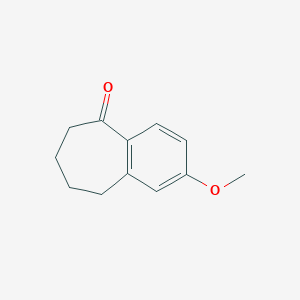

2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105616. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-14-10-6-7-11-9(8-10)4-2-3-5-12(11)13/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRMIOGKWITDNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295809 | |

| Record name | 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6500-65-8 | |

| Record name | 6500-65-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXY-6,7,8,9-TETRAHYDRO-BENZOCYCLOHEPTEN-5-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

An In-Depth Technical Guide to the

Introduction

2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one is a valuable bicyclic ketone that serves as a key intermediate in the synthesis of various more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its seven-membered cycloheptenone ring fused to a methoxy-substituted benzene ring provides a versatile scaffold for further functionalization. This guide provides a detailed exploration of a reliable and efficient synthetic route to this target molecule, grounded in established chemical principles and supported by practical, field-proven insights. The primary focus will be on the intramolecular Friedel-Crafts acylation, a cornerstone reaction in the formation of cyclic aryl ketones.

Strategic Overview: The Intramolecular Friedel-Crafts Approach

The most direct and widely employed strategy for constructing the benzocycloheptenone core is the intramolecular Friedel-Crafts acylation of a suitable precursor.[1] This powerful reaction involves the cyclization of an aromatic compound bearing an acylating side chain, catalyzed by a Brønsted or Lewis acid. For the synthesis of our target molecule, the logical precursor is 5-(3-methoxyphenyl)pentanoic acid .

The methoxy group on the aromatic ring is an ortho-, para-director and activating group, which facilitates the electrophilic aromatic substitution reaction. The pentanoic acid side chain provides the necessary five-carbon tether to form the seven-membered ring upon cyclization. The cyclization is expected to proceed regioselectively to the position para to the methoxy group due to steric hindrance at the ortho positions.

References

An In-depth Technical Guide to 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive scientific overview of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one, a member of the pharmacologically significant benzosuberone family of compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth exploration of its chemical properties, a detailed, field-proven synthetic protocol, and a discussion of its potential therapeutic applications based on the established bioactivities of the benzosuberone scaffold. While specific experimental data for this particular analog is not widely available in public literature, this guide synthesizes information from related structures and established chemical principles to provide a robust and actionable resource for the scientific community.

Introduction: The Significance of the Benzosuberone Scaffold

The benzosuberone core, a benzocycloheptenone structure, is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] Derivatives of this seven-membered carbocyclic ring fused to a benzene ring have demonstrated potent anti-inflammatory, antimicrobial, and antitumor properties.[3][4] The inherent structural features of the benzosuberone framework allow for diverse functionalization, leading to compounds that can interact with a range of biological targets. This compound, the subject of this guide, is a methoxy-substituted derivative that holds promise for further investigation within various drug discovery programs. The methoxy group, a common modulator of pharmacokinetic and pharmacodynamic properties, makes this analog a particularly interesting candidate for synthesis and biological evaluation.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively documented, its fundamental properties can be reliably predicted based on its structure. These properties are crucial for its handling, characterization, and formulation in a research setting.

| Property | Value | Source |

| CAS Number | 6500-65-8 | [5][6][7] |

| Molecular Formula | C₁₂H₁₄O₂ | [5][6][7] |

| Molecular Weight | 190.24 g/mol | [5][6][7] |

| Predicted Boiling Point | ~320-340 °C at 760 mmHg | N/A |

| Predicted Melting Point | ~40-50 °C | N/A |

| Predicted Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water. | N/A |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the chemical structure of this compound and typical values for analogous compounds. These predictions serve as a guide for the characterization of the synthesized molecule.

-

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ 7.65 (d, J = 8.8 Hz, 1H, Ar-H)

-

δ 6.85 (dd, J = 8.8, 2.5 Hz, 1H, Ar-H)

-

δ 6.75 (d, J = 2.5 Hz, 1H, Ar-H)

-

δ 3.85 (s, 3H, -OCH₃)

-

δ 2.90 (t, J = 6.5 Hz, 2H, -CH₂-C=O)

-

δ 2.65 (t, J = 6.0 Hz, 2H, Ar-CH₂-)

-

δ 2.00-1.90 (m, 4H, -CH₂-CH₂-)

-

-

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ 204.5 (C=O)

-

δ 163.0 (C-OCH₃)

-

δ 145.0 (Ar-C)

-

δ 132.0 (Ar-CH)

-

δ 125.0 (Ar-C)

-

δ 113.0 (Ar-CH)

-

δ 112.0 (Ar-CH)

-

δ 55.5 (-OCH₃)

-

δ 42.0 (-CH₂-C=O)

-

δ 35.0 (Ar-CH₂-)

-

δ 30.0 (-CH₂-)

-

δ 25.0 (-CH₂-)

-

-

Infrared (IR) Spectroscopy (Predicted, KBr):

-

~2950 cm⁻¹ (C-H stretch, aliphatic)

-

~1680 cm⁻¹ (C=O stretch, aryl ketone)

-

~1600, 1500 cm⁻¹ (C=C stretch, aromatic)

-

~1250 cm⁻¹ (C-O stretch, aryl ether)

-

-

Mass Spectrometry (MS) (Predicted, ESI+):

-

m/z 191.10 [M+H]⁺

-

m/z 213.08 [M+Na]⁺

-

Synthesis Protocol: Intramolecular Friedel-Crafts Acylation

The most logical and established method for the synthesis of this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor.[4][5] This approach is widely used for the formation of cyclic ketones fused to aromatic rings. The key starting material for this synthesis is 5-(m-methoxyphenyl)valeric acid.

Synthesis of the Precursor: 5-(m-methoxyphenyl)valeric acid

This precursor can be synthesized via several routes, with a common method being the Clemmensen or Wolff-Kishner reduction of 4-(m-methoxybenzoyl)butyric acid, which itself is prepared through Friedel-Crafts acylation of anisole with glutaric anhydride.

Cyclization to this compound

The cyclization of 5-(m-methoxyphenyl)valeric acid is effectively achieved using a strong acid catalyst, with polyphosphoric acid (PPA) being a common and efficient choice for this type of intramolecular acylation.[4]

Detailed Experimental Protocol

Materials:

-

5-(m-methoxyphenyl)valeric acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (10 parts by weight relative to the starting carboxylic acid). Heat the PPA to 80-90 °C with stirring to ensure it is fluid.

-

Addition of Reactant: Slowly add 5-(m-methoxyphenyl)valeric acid (1 part by weight) to the hot, stirring PPA. The addition should be done in portions to control the initial exotherm.

-

Reaction: After the addition is complete, continue to stir the mixture at 80-90 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Quenching: Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Work-up: Once all the ice has melted, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is primarily dictated by the ketone functional group and the electron-rich aromatic ring.

-

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can serve as a handle for further functionalization.

-

Alpha-Halogenation: The α-protons to the carbonyl group can be substituted with halogens (e.g., bromine) under acidic or basic conditions, providing a precursor for the introduction of other functional groups.

-

Condensation Reactions: The ketone can undergo aldol-type condensation reactions with aldehydes or other ketones in the presence of an acid or base catalyst.

-

Electrophilic Aromatic Substitution: The methoxy-activated aromatic ring is susceptible to further electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation. The directing effects of the existing substituents will govern the position of the incoming electrophile.

Potential Applications in Drug Discovery and Development

The benzosuberone scaffold is a well-established pharmacophore with a diverse range of reported biological activities.[1][2] While this compound has not been extensively studied, its structural similarity to other bioactive benzosuberones suggests it could be a valuable starting point for the development of novel therapeutic agents.

-

Anticancer Activity: Many benzosuberone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action often involves the disruption of microtubule dynamics, similar to established anticancer agents. The methoxy substitution on the aromatic ring of the title compound could influence its binding affinity to tubulin or other cancer-related targets.

-

Anti-inflammatory Properties: The benzosuberone skeleton has been associated with anti-inflammatory activity, potentially through the inhibition of pro-inflammatory enzymes or signaling pathways.

-

Antimicrobial Effects: Certain benzosuberone derivatives have shown promising activity against a range of bacteria and fungi, suggesting potential applications in the development of new anti-infective agents.[3]

Further research, including in vitro and in vivo screening, is warranted to fully elucidate the pharmacological profile of this compound.

Conclusion

This compound represents a synthetically accessible member of the therapeutically relevant benzosuberone class of compounds. This guide has provided a comprehensive overview of its predicted chemical properties, a detailed and practical synthetic protocol based on established intramolecular Friedel-Crafts acylation methodology, and an exploration of its potential applications in drug discovery. While further experimental validation of its spectroscopic and biological properties is required, the information presented herein serves as a solid foundation for researchers and scientists to embark on the synthesis, characterization, and evaluation of this promising molecule. The versatility of the benzosuberone scaffold, coupled with the modulating effect of the methoxy substituent, positions this compound as a valuable building block for the development of novel therapeutic agents.

References

A Technical Guide to the Predicted Biological Activity and Evaluation of 2-Methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for investigating the biological activities of 2-Methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, its core structure, the benzosuberone skeleton, is a well-documented pharmacophore with a broad spectrum of biological effects. This document synthesizes existing knowledge on benzosuberone derivatives to establish a predictive model for the title compound's potential efficacy. We will explore its likely anticancer, anti-inflammatory, and antimicrobial properties. Crucially, this guide provides detailed, field-proven experimental protocols to enable researchers to systematically validate these predicted activities, offering a clear path from theoretical potential to empirical data.

Introduction to the Benzosuberone Scaffold

The benzosuberone (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one) scaffold is a seven-membered carbocyclic ring fused to a benzene ring. This structural motif is a key feature in numerous natural products, such as Colchicine, and has garnered significant interest in medicinal chemistry for its versatile and potent biological effects.[1] The title compound, 2-Methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one, incorporates this core with a methoxy group at the C2 position, a substitution known to influence the pharmacological profile of many small molecules.

Derivatives of the benzosuberone skeleton are widely reported to exhibit a range of biological actions, including anticancer, anti-inflammatory, antibacterial, and antifungal activities, making them important lead structures in the drug discovery process.[1][2]

Predicted Biological Activities and Mechanistic Rationale

Based on the extensive research into its structural class, we can logically predict several key biological activities for 2-Methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one.

Anticancer Potential

The benzosuberone moiety is a privileged scaffold in oncology research. Numerous synthetic derivatives have demonstrated significant cytotoxicity against a variety of human cancer cell lines, and several natural products containing this core are clinically reported as anti-tumor agents.[2][3] The inclusion of methoxy groups on aromatic rings is a common strategy in the design of anticancer agents, often enhancing activity.[2]

Predicted Mechanisms of Action: Based on analogous compounds, the anticancer activity could be mediated through several pathways:

-

Induction of Apoptosis: Many chalcones and related flavonoids, which share structural similarities, exert their effects by triggering programmed cell death through both intrinsic and extrinsic pathways.[4] This often involves the activation of caspases and an increase in reactive oxygen species (ROS).[4]

-

Cell Cycle Arrest: A common mechanism for antimitotic agents is the disruption of the cell cycle, often at the G2/M phase.[5] Some benzochalcone derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[5]

-

Inhibition of Key Signaling Pathways: Certain bioactive molecules can interfere with pro-survival signaling pathways, such as the MAPK/ERK pathway, which is often deregulated in cancer.[6]

Quantitative Data from Related Benzosuberone Derivatives: To provide a quantitative context for potential efficacy, the following table summarizes the cytotoxic activity of representative benzosuberone derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzosuberone-Coumarin Hybrid (5a) | A549 (Lung) | 3.35 | [7] |

| Benzosuberone-Coumarin Hybrid (5a) | HeLa (Cervical) | 5.51 | [7] |

| Benzosuberone-Coumarin Hybrid (5a) | MCF-7 (Breast) | 16.79 | [7] |

| Benzosuberone-Coumarin Hybrid (5a) | MDA-MB-231 (Breast) | 4.12 | [7] |

| Benzosuberone-Coumarin Hybrid (5c) | HeLa (Cervical) | 6.72 | [7] |

| Benzosuberone-Coumarin Hybrid (5c) | MDA-MB-231 (Breast) | 4.87 | [7] |

Anti-inflammatory and Antioxidant Potential

Benzosuberone derivatives are recognized for their potent anti-inflammatory properties.[3] Furthermore, 2-methoxyphenols have been specifically investigated as selective cyclooxygenase (COX)-2 inhibitors, a key target in anti-inflammatory drug design.[8]

Predicted Mechanisms of Action:

-

COX-2 Inhibition: The methoxyphenol moiety suggests a potential to selectively inhibit the COX-2 enzyme, which is responsible for prostaglandin synthesis at sites of inflammation.[8]

-

Antioxidant Activity: The compound may act as a free radical scavenger, mitigating oxidative stress which is a key component of the inflammatory response.[8]

Antimicrobial Activity

The benzosuberone scaffold has been successfully derivatized to create compounds with significant antibacterial and antifungal properties.[1][9] Structure-activity relationship (SAR) studies have shown that the core skeleton, when combined with other heterocyclic rings like piperazine or morpholine, can yield potent antimicrobial agents.[1]

Predicted Mechanisms of Action: While the exact mechanism can vary, a plausible hypothesis for antimicrobial action is the inhibition of essential cellular processes, such as protein synthesis.[9]

Experimental Workflows for Biological Validation

To empirically test the predicted activities of 2-Methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one, a systematic, multi-stage approach is required. The following workflows and protocols are designed to be self-validating and provide a clear path for investigation.

Workflow for In Vitro Anticancer Screening

This initial phase is designed to rapidly assess the cytotoxic potential of the compound across a panel of relevant cancer cell lines.

Caption: High-level workflow for anticancer drug screening.

Protocol: MTT Cell Viability Assay

This protocol is foundational for assessing cytotoxicity. The causality is based on the principle that mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals, which can be quantified spectrophotometrically.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of 2-Methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one (e.g., from 100 µM to 0.1 µM) in culture medium from a 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5%.

-

Incubation: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (blank), and cells with medium containing 0.5% DMSO (vehicle control). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Workflow for Mechanistic Elucidation

Once a compound demonstrates promising cytotoxicity, the next step is to understand how it kills cancer cells. This workflow focuses on identifying apoptosis and cell cycle effects.

Caption: Workflow for investigating mechanisms of cell death.

Protocol: Apoptosis Analysis via Annexin V/PI Staining

This is a standard flow cytometry-based assay. Its trustworthiness comes from its ability to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells based on two distinct cellular changes.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

-

Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Conclusion and Strategic Recommendations

2-Methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one stands as a promising candidate for drug discovery based on the well-established biological profile of its core benzosuberone scaffold. The predictive analysis strongly suggests potential anticancer, anti-inflammatory, and antimicrobial activities. The logical next step is the empirical validation of these predictions. We recommend a phased approach, beginning with the broad anticancer screening outlined in this guide. Any confirmed cytotoxic "hits" should then be subjected to the detailed mechanistic studies to build a comprehensive biological profile and guide future lead optimization efforts.

References

- 1. Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel building blocks of benzosuberone bearing coumarin moieties and their evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Evaluation of a New Series of Heterocyclic Systems Bearing a Benzosuberone Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one: A Methodological Framework

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

This document will detail the expected spectroscopic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it will provide standardized, field-proven protocols for data acquisition, ensuring the trustworthiness and reproducibility of experimental results.

Molecular Structure and Spectroscopic Rationale

The structural features of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one dictate its expected spectroscopic behavior. The molecule comprises a methoxy-substituted aromatic ring fused to a seven-membered aliphatic ring containing a carbonyl group. This combination of functional groups gives rise to characteristic signals in various spectroscopic analyses.

The molecular formula is C₁₂H₁₄O₂ with a molecular weight of 190.24 g/mol .[1][2]

References

Umfassender Technischer Leitfaden zur Derivatisierung von 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-on

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet eine detaillierte Untersuchung der Derivatisierungsstrategien für 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-on, ein Benzocycloheptenon-Kernmolekül von wachsendem Interesse in der medizinischen Chemie. Als leitender Anwendungswissenschaftler werde ich Sie durch die wissenschaftlichen Grundlagen, bewährten Protokolle und potenziellen Anwendungen von Derivaten dieser faszinierenden Molekülklasse führen. Unser Fokus liegt auf der Bereitstellung eines tiefgreifenden Verständnisses der Reaktionsmechanismen und der logischen Verknüpfung von Struktur und biologischer Aktivität, um Innovationen in der Arzneimittelentwicklung zu fördern.

Die Bedeutung des Benzocycloheptenon-Gerüsts in der medizinischen Chemie

Benzocycloheptenone, oft auch als Benzosuberone bezeichnet, sind eine Klasse von Verbindungen, die aufgrund ihres breiten Spektrums an biologischen Aktivitäten in den letzten Jahren erhebliche Aufmerksamkeit erregt haben.[1][2] Diese Moleküle, die ein fusioniertes Benzol- und Cycloheptanon-Ringsystem enthalten, dienen als vielseitige Gerüste für die Entwicklung neuer therapeutischer Wirkstoffe. Insbesondere haben sich Derivate des Benzocycloheptenon-Kerns als wirksam in verschiedenen therapeutischen Bereichen erwiesen, darunter als entzündungshemmende, antimikrobielle und Antitumor-Mittel.[2]

Die Modifikation des zentralen 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-on-Gerüsts durch gezielte Derivatisierung ermöglicht es, die pharmakokinetischen und pharmakodynamischen Eigenschaften fein abzustimmen. Dies eröffnet die Möglichkeit, die Selektivität für bestimmte biologische Ziele zu erhöhen und die Wirksamkeit zu verbessern, während gleichzeitig potenzielle Nebenwirkungen minimiert werden.

Strategische Ansätze zur Derivatisierung

Die chemische Reaktivität von 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-on wird hauptsächlich durch die Ketogruppe und den aromatischen Ring bestimmt. Die Derivatisierung kann daher an mehreren Stellen des Moleküls erfolgen, um eine Vielzahl von Analoga zu erzeugen. Die wichtigsten strategischen Ansätze umfassen:

-

Reaktionen an der Carbonylgruppe: Die Ketogruppe ist ein primäres Ziel für eine Vielzahl von Transformationen, einschließlich der Bildung von Iminen, Oximen, Hydrazonen und der Einführung neuer Kohlenstoff-Kohlenstoff-Bindungen durch Reaktionen mit metallorganischen Reagenzien.

-

Kondensationsreaktionen am α-Kohlenstoff: Die Methylengruppe in Nachbarschaft zur Carbonylgruppe kann für Aldol-Typ-Kondensationen aktiviert werden, was zur Bildung von α,β-ungesättigten Ketonen führt, die als wichtige Zwischenprodukte für weitere Funktionalisierungen dienen.

-

Aufbau von heterozyklischen Ringen: Die Kombination der Reaktivität der Ketogruppe und der benachbarten Positionen ermöglicht die Synthese von anellierten oder spirocyclischen heterozyklischen Systemen, die häufig in biologisch aktiven Molekülen zu finden sind.[1]

Die folgende Abbildung veranschaulicht die wichtigsten reaktiven Zentren des Moleküls und die daraus resultierenden Derivatisierungsmöglichkeiten.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

Abstract: This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one. Recognizing the critical role of these physicochemical properties in drug development, this document details the underlying scientific principles and provides robust, step-by-step experimental protocols for their determination.[1][2] The methodologies described herein are grounded in international regulatory standards, including the ICH guidelines, to ensure data integrity and support regulatory submissions.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals engaged in the preformulation and formulation development of new chemical entities.[1][2][6]

Introduction: The Critical Role of Preformulation Studies

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties.[1][2][6] Preformulation is the crucial phase where this characterization occurs, providing the scientific foundation for rational formulation design.[1][6] Among the most critical parameters evaluated are solubility and stability.[1][7]

-

Solubility directly influences a drug's bioavailability, dictating the rate and extent of its absorption.[1][8] Poor aqueous solubility can severely limit the therapeutic efficacy of an orally administered drug, making its characterization a primary objective.[1]

-

Stability determines a drug's shelf-life, ensuring that it remains safe and effective over time.[1] Degradation can lead to a loss of potency and the formation of potentially toxic byproducts, making a comprehensive stability profile essential for patient safety and regulatory approval.[3][9]

This guide focuses on This compound , a benzosuberone derivative. Compounds possessing this scaffold are of significant interest in medicinal chemistry due to their wide range of biological activities.[10][11][12][13] Given the novelty of this specific molecule, this document serves as a roadmap for generating the essential solubility and stability data required for its advancement in the drug development pipeline.

Solubility Profiling

A comprehensive understanding of a compound's solubility in various aqueous and organic media is fundamental to developing a successful dosage form. This section outlines protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when equilibrium is established between the dissolved and undissolved states.[8] The shake-flask method is the gold standard for this measurement due to its reliability.[14]

Principle: An excess amount of the solid compound is agitated in a specific solvent system for a prolonged period until equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the dissolved compound is quantified.

Experimental Protocol:

-

Preparation: Add an excess amount of crystalline this compound to several vials (in triplicate for each solvent system). The excess solid ensures that saturation is achieved.[14]

-

Solvent Addition: Add a known volume of the desired solvent to each vial. A range of pharmaceutically relevant solvents should be tested.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[15][16] Preliminary experiments can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Centrifuge the samples to further facilitate the separation of the solid and liquid phases.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm or 0.45 µm filter to remove any remaining solid particles.[17] This step is critical to avoid overestimation of solubility.

-

Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14][18]

Data Presentation: Solubility data should be systematically organized. The following table provides a template for presenting the results.

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Deionized Water | ~7.0 | 25 | Data | Data |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | Data | Data |

| 0.1 N HCl | 1.2 | 37 | Data | Data |

| Acetate Buffer | 4.5 | 37 | Data | Data |

| Ethanol | N/A | 25 | Data | Data |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Data | Data |

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[17][18][19] This high-throughput assay is particularly useful in early drug discovery for ranking compounds.[17][19][20]

Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. If the final concentration exceeds the solubility limit, the compound precipitates. The concentration of the compound remaining in the solution after a short incubation period is measured.[20]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[19]

-

Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

-

Buffer Addition: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility.[20]

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).[18]

-

Filtration/Separation: Filter the samples using a solubility filter plate to separate the precipitated compound from the solution.[20]

-

Quantification: Analyze the filtrate to determine the concentration of the dissolved compound, typically by UV-Vis spectrophotometry or LC-MS/MS.[18]

Diagram: Workflow for Solubility Determination

Caption: General workflow for determining thermodynamic and kinetic solubility.

Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) studies are essential for identifying potential degradation pathways, understanding the intrinsic stability of a molecule, and developing stability-indicating analytical methods.[3][9][21][22] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[9] The goal is to achieve a target degradation of 5-20%, which is sufficient to generate and identify degradation products without completely destroying the molecule.[3]

A stability-indicating analytical method, typically a gradient reverse-phase HPLC method, is crucial for these studies.[22][23] It must be able to separate the intact parent drug from all process impurities and degradation products.[22][23]

Hydrolytic Stability

This study evaluates the susceptibility of the compound to degradation by acid and base catalysis.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in acidic (0.1 N HCl), neutral (deionized water), and basic (0.1 N NaOH) media.[24] If the compound has poor aqueous solubility, a co-solvent can be used, but it must be inert.[24]

-

Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[24] Samples should be periodically withdrawn at various time points (e.g., 0, 2, 8, 24, 48 hours).

-

Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation or damage to the analytical column.

-

Analysis: Analyze all samples, including a time-zero control, using the stability-indicating HPLC method. Quantify the remaining parent compound and characterize any significant degradation products.

Oxidative Stability

This study assesses the compound's sensitivity to oxidation.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of the compound in a solvent containing a common oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).

-

Incubation: Store the solution, protected from light, at room temperature.

-

Analysis: Monitor the sample over time (e.g., up to 24 hours) using the stability-indicating HPLC method to quantify the parent compound and detect any oxidative degradants.

Photostability

Photostability testing determines if light exposure results in unacceptable changes to the drug substance. The protocol should follow the ICH Q1B guideline.[25][26][27][28]

Experimental Protocol:

-

Sample Preparation: Expose the solid drug substance directly to the light source in a chemically inert, transparent container.[28] A thin layer (not more than 3 mm) should be used to ensure uniform exposure.[25][29] A control sample, shielded from light (e.g., with aluminum foil), must be stored under the same temperature and humidity conditions.[29]

-

Light Exposure: Expose the samples to a light source that produces a combination of visible and UV light. The overall illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours per square meter.[28]

-

Analysis: After exposure, examine the samples for any changes in physical appearance (e.g., color).[29] Quantify the parent compound and any degradation products using the stability-indicating HPLC method and compare the results to the dark control.[29]

Thermal Stability

This study evaluates the effect of temperature on the solid drug substance.

Experimental Protocol:

-

Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber.

-

Incubation: Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for a set period.[24] The duration will depend on the compound's lability.

-

Analysis: At designated time points, analyze the sample for degradation using the stability-indicating HPLC method.

Summary of Forced Degradation Conditions:

| Stress Condition | Typical Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 N HCl | 60°C | Up to 7 days |

| Base Hydrolysis | 0.1 N NaOH | 60°C | Up to 7 days |

| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours |

| Thermal (Solid) | High Temperature | 60-80°C | Variable |

| Photolytic (Solid) | ≥ 1.2 million lux-hr & ≥ 200 W-hr/m² | Controlled | Variable |

Diagram: Decision Logic for a Stability Program

Caption: Decision-making flowchart for a typical stability testing program.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of modern drug development. For a novel compound like this compound, the generation of this data is the first step toward understanding its potential as a therapeutic agent. The protocols and strategies outlined in this guide, which are aligned with global regulatory expectations, provide a robust framework for this critical characterization. By diligently applying these methodologies, researchers can generate the high-quality data needed to make informed decisions, mitigate development risks, and accelerate the progression of promising new drug candidates.

References

- 1. upm-inc.com [upm-inc.com]

- 2. Best Practices For Preformulation In Drug Development [drugdiscoveryonline.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. ICH Official web site : ICH [ich.org]

- 6. Preformulation Development - Creative Biolabs [creative-biolabs.com]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. Preformulation Study Part 2: Solubility, Stability & Key Parameters in Drug Development [pharmacores.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of novel building blocks of benzosuberone bearing coumarin moieties and their evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Evaluation of a New Series of Heterocyclic Systems Bearing a Benzosuberone Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological evaluation of benzosuberones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. enamine.net [enamine.net]

- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 20. charnwooddiscovery.com [charnwooddiscovery.com]

- 21. biopharminternational.com [biopharminternational.com]

- 22. scispace.com [scispace.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 25. m.youtube.com [m.youtube.com]

- 26. jordilabs.com [jordilabs.com]

- 27. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 28. ema.europa.eu [ema.europa.eu]

- 29. ikev.org [ikev.org]

A Technical Guide to the Synthesis and Characterization of 2,5-Dimethoxy-4-methylamphetamine (DOM)

Senior Application Scientist Note: The inquiry specified CAS 6500-65-8. However, this CAS number corresponds to 5-(3-Methoxyphenyl)pentanoic acid.[1] Based on the context of the request for a technical guide for researchers and drug development professionals, it is highly probable that the intended compound of interest is 2,5-Dimethoxy-4-methylamphetamine (DOM), a well-known psychedelic phenethylamine.[2][3] This guide will, therefore, focus on the synthesis and characterization of DOM (CAS 15588-95-1 for the base).

Introduction

2,5-Dimethoxy-4-methylamphetamine, commonly known as DOM or STP ("Serenity, Tranquility, and Peace"), is a substituted phenethylamine and a member of the DOx family of psychedelic compounds.[2][3] First synthesized in 1963 by Alexander Shulgin, DOM is recognized for its potent psychedelic and stimulant effects, which are primarily mediated through its action as a selective agonist of serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2][3] Its high potency and long duration of action have made it a subject of significant interest in neuropharmacological research.[2][3][4] This guide provides a detailed overview of a common synthetic route to DOM and the analytical techniques employed for its characterization.

PART 1: Synthesis of 2,5-Dimethoxy-4-methylamphetamine (DOM)

A common and well-documented synthetic pathway to DOM starts from toluhydroquinone and proceeds through several key intermediates. The causality behind the choice of reagents and reaction conditions is crucial for ensuring optimal yield and purity.

Overall Synthetic Scheme

Caption: A common synthetic pathway for 2,5-Dimethoxy-4-methylamphetamine (DOM).

Step 1: Synthesis of 2,5-Dimethoxytoluene

-

Reaction: Williamson ether synthesis.

-

Principle: This step involves the methylation of the hydroxyl groups of toluhydroquinone. Potassium carbonate acts as a base to deprotonate the hydroxyl groups, forming phenoxides which then act as nucleophiles, attacking the electrophilic methyl groups of dimethyl sulfate.

-

Protocol:

-

A mixture of toluhydroquinone, potassium carbonate, and dimethyl sulfate is refluxed in anhydrous acetone for several days.[5]

-

After cooling, the reaction mixture is filtered, and the solvent is evaporated.[5]

-

The residue is taken up in concentrated aqueous ammonia, stirred, diluted with water, and extracted with a suitable organic solvent like dichloromethane (DCM).[5]

-

The organic phase is dried, and the solvent is removed. The crude product is purified by chromatography.[5]

-

Step 2: Synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde

-

Reaction: Vilsmeier-Haack formylation.

-

Principle: This reaction introduces a formyl group (-CHO) onto the aromatic ring. Phosphorus oxychloride and N-methylformanilide react to form the Vilsmeier reagent, a chloroiminium ion, which is the active electrophile. The electron-rich 2,5-dimethoxytoluene then undergoes electrophilic aromatic substitution.

-

Protocol:

-

Phosphorus oxychloride and N-methylformanilide are stirred to form the Vilsmeyer complex.[5]

-

2,5-Dimethoxytoluene is added, and the mixture is heated. The reaction is exothermic and evolves HCl gas.[5]

-

The resulting solid is worked up, often involving recrystallization from a solvent system like aqueous methanol, to yield the desired aldehyde.[5]

-

Step 3: Synthesis of 2,5-Dimethoxy-4-methylphenyl-2-nitropropene

-

Reaction: Henry condensation (nitroaldol reaction).

-

Principle: This is a base-catalyzed condensation between an aldehyde (2,5-dimethoxy-4-methylbenzaldehyde) and a nitroalkane (nitroethane). Ammonium acetate serves as the base catalyst. The initial nitroaldol adduct readily dehydrates to form the nitropropene derivative.

-

Protocol:

-

2,5-Dimethoxy-4-methylbenzaldehyde, nitroethane, and ammonium acetate are heated in glacial acetic acid.[5]

-

The solvent is removed under vacuum, and the residue is worked up by extraction with an organic solvent.[5]

-

The organic phase is washed, dried, and the solvent is evaporated to yield the nitropropene.[5]

-

Step 4: Synthesis of 2,5-Dimethoxy-4-methylamphetamine (DOM)

-

Reaction: Reduction of the nitropropene.

-

Principle: The nitro group of the nitropropene is reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is commonly used for this transformation.

-

Protocol:

-

The 2,5-dimethoxy-4-methylphenyl-2-nitropropene is dissolved in a dry ethereal solvent (e.g., anhydrous THF or diethyl ether).

-

This solution is added dropwise to a stirred suspension of a reducing agent like LiAlH4 in the same solvent, typically under an inert atmosphere and at reduced temperature.

-

After the reaction is complete, it is carefully quenched, and the product is isolated and purified. This often involves an acid-base extraction to separate the amine product.

-

PART 2: Characterization of 2,5-Dimethoxy-4-methylamphetamine (DOM)

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized DOM. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Characterization Workflow

Caption: A typical workflow for the analytical characterization of synthesized DOM.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR gives information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

-

¹H NMR Data (in D₂O):

-

~1.3 ppm: A doublet corresponding to the methyl group on the side chain.[6]

-

~2.2 ppm: A singlet from the methyl group on the aromatic ring.[6]

-

~2.9 ppm: A doublet of doublets corresponding to the methylene (CH₂) group.[6]

-

~3.6 ppm: A multiplet corresponding to the methine (CH) group.[6]

-

~3.8 ppm: Two singlets for the two methoxy groups on the aromatic ring.[6]

-

~6.9 ppm: Two singlets corresponding to the two protons on the aromatic ring.[6]

-

Mass Spectrometry (MS)

-

Principle: MS provides information about the molecular weight and fragmentation pattern of the molecule, which is highly characteristic. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for separating and identifying components in a mixture.[7]

-

GC-MS Protocol:

-

Sample Preparation: The analyte is typically diluted in a suitable solvent, and for the base form, it might be extracted into a non-polar solvent like chloroform.[6]

-

Instrumentation: An Agilent gas chromatograph with a mass selective detector is commonly used.[6]

-

Column: A DB-1 MS column or equivalent is suitable.[6]

-

Carrier Gas: Helium is typically used as the carrier gas.[6]

-

Temperature Program: A temperature ramp, for instance from 100°C to 300°C, is used to elute the compound.[6]

-

-

Expected Data:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of DOM (209 g/mol ).[6][8]

-

Fragmentation Pattern: Characteristic fragments are observed, which aid in structural confirmation. A prominent fragment is often seen at m/z 44, corresponding to the imine fragment.[7]

-

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

-

FTIR Protocol:

-

Instrumentation: A Fourier Transform Infrared spectrometer with a diamond Attenuated Total Reflectance (ATR) attachment is commonly used.[6]

-

-

Expected Absorptions:

-

N-H stretch: A primary amine will show characteristic stretching vibrations.

-

C-H stretch: Peaks corresponding to aromatic and aliphatic C-H stretching.

-

C=C stretch: Absorptions from the aromatic ring.

-

C-O stretch: Strong absorptions from the methoxy groups.

-

Data Summary Table

| Property | Value | Source(s) |

| IUPAC Name | 1-(2,5-dimethoxy-4-methylphenyl)propan-2-amine | [6] |

| CAS Number (base) | 15588-95-1 | [6] |

| Molecular Formula | C₁₂H₁₉NO₂ | [6] |

| Molecular Weight | 209.29 g/mol | [6][9] |

| Appearance | Off-white powder | [6] |

| Melting Point (HCl salt) | 187.6 °C | [6] |

PART 3: Pharmacology in Brief

DOM's primary mechanism of action is as a selective agonist at the 5-HT₂ family of serotonin receptors, particularly the 5-HT₂ₐ subtype.[2][3] This interaction is believed to be the basis for its psychedelic effects. The R-(-)-enantiomer of DOM is the more active stereoisomer.[2][4] Due to its selectivity, DOM is often utilized as a research tool in studies investigating the 5-HT₂ receptor subfamily.[2] The metabolism of DOM is extensive and has been studied in various species, with cytochrome P450 2D6 being a key isoenzyme in the formation of its main metabolites.[7][9]

References

- 1. 5-(3-Methoxyphenyl)pentanoic acid | CAS#:6500-64-7 | Chemsrc [chemsrc.com]

- 2. m.psychonautwiki.org [m.psychonautwiki.org]

- 3. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 4. 2,5-Dimethoxy-4-methylamphetamine [bionity.com]

- 5. Synthesis of 2,5-Dimethoxy-4-methylamphetamine (STP, DOM) [erowid.org]

- 6. swgdrug.org [swgdrug.org]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. 2,5-Dimethoxy-4-Methylamphetamine | C12H19NO2 | CID 85875 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: Analytical Methods for the Detection and Quantification of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one

Abstract

This document provides a comprehensive guide to the analytical detection and quantification of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one (CAS 6500-65-8), a cyclic aromatic ketone of interest in pharmaceutical synthesis and chemical research.[1][2][3][4] Recognizing the need for robust and reliable analytical methods, this note details two primary, validated techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive confirmation and sensitive analysis. We delve into the causality behind methodological choices, from sample preparation to instrument parameter selection, and provide detailed, step-by-step protocols. This guide is intended for researchers, analytical chemists, and quality control professionals in the drug development and chemical industries.

Introduction and Analytical Rationale

This compound is an organic compound featuring a fused bicyclic system that combines an aromatic methoxy-substituted ring with a seven-membered cycloalkanone. Aromatic ketones are pivotal intermediates in the synthesis of fragrances and pharmaceuticals.[5] The structural characteristics of this molecule—a strong UV-absorbing chromophore from the substituted benzene ring and sufficient volatility—make it an ideal candidate for analysis by both HPLC-UV and GC-MS.

The choice of an analytical method is fundamentally dictated by the analytical question. Is the goal routine purity assessment and quantification in a known matrix, or is it identification and quantification at trace levels in a complex biological or environmental sample?

-

HPLC-UV is selected as the primary method for its robustness, precision, and widespread availability in quality control laboratories. The methoxy-substituted benzocycloheptenone structure is expected to exhibit strong UV absorbance, providing excellent sensitivity for quantification.[5][6]

-

GC-MS is presented as the gold-standard confirmatory method. It provides superior specificity through the combination of chromatographic retention time and a unique mass fragmentation pattern, which is invaluable for metabolite identification, impurity profiling, or analysis in complex matrices.[7][8]

This guide begins with a crucial, yet often overlooked, step: sample preparation, followed by detailed protocols for each instrumental technique and concluding with a framework for method validation based on established international guidelines.[5]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Principle: The first step in any reliable analysis is the isolation of the analyte from the sample matrix. Interfering substances can suppress or enhance the analytical signal, leading to inaccurate results.[9] Liquid-liquid extraction (LLE) is a robust technique that separates compounds based on their differential solubilities in two immiscible liquid phases—typically an aqueous phase and an organic solvent. For our moderately polar analyte, extraction from an aqueous matrix (e.g., reaction quench solution, plasma) into a water-immiscible organic solvent like ethyl acetate or dichloromethane is highly effective.

Protocol 2.1: Liquid-Liquid Extraction from an Aqueous Matrix

-

Sample Preparation: Pipette 1.0 mL of the aqueous sample into a 15 mL glass centrifuge tube.

-

Internal Standard (Optional but Recommended): Spike the sample with a known concentration of an internal standard (IS) that is structurally similar but chromatographically resolved from the analyte. This corrects for variability in extraction efficiency and instrument response.

-

pH Adjustment (If Necessary): The analyte is neutral, so pH adjustment is not critical for its own partitioning. However, adjusting the pH can help suppress the extraction of acidic or basic matrix components. For a general-purpose extraction, proceed without pH adjustment.

-

Extraction: Add 5.0 mL of ethyl acetate to the tube.

-

Mixing: Cap the tube securely and vortex for 2 minutes to ensure intimate contact between the two phases, maximizing mass transfer.

-

Phase Separation: Centrifuge the tube at 2,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube using a Pasteur pipette, taking care not to disturb the aqueous layer or the interface.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C. Evaporation to dryness concentrates the analyte and allows for reconstitution in a solvent compatible with the subsequent analysis.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (for HPLC) or a suitable volatile solvent like hexane (for GC). Vortex for 30 seconds to ensure complete dissolution. The sample is now ready for injection.

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Primary Method: HPLC-UV Analysis

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile-water mixture). Nonpolar compounds interact more strongly with the stationary phase and thus elute later than polar compounds. This compound, with its alkyl and aromatic components, is well-suited for this separation mode. Detection is achieved by a UV detector set to a wavelength of maximum absorbance (λmax) for the analyte, ensuring high sensitivity.[5]

Protocol 3.1: Quantitative Analysis by HPLC-UV

-

Instrumentation and Consumables:

-

HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile and water.

-

-

Chromatographic Conditions:

-

Mobile Phase A: HPLC-grade water

-

Mobile Phase B: HPLC-grade acetonitrile

-

Gradient Program:

-

0-2 min: 60% A, 40% B

-

2-10 min: Linear gradient to 20% A, 80% B

-

10-12 min: Hold at 20% A, 80% B

-

12.1-15 min: Return to 60% A, 40% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 230 nm. The aromatic system is expected to have a strong absorbance maximum around this wavelength.[5] A full scan (200-400 nm) using a DAD is recommended during method development to determine the optimal λmax.

-

-

Standard and Sample Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of reference standard and dissolve in 10 mL of acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (40% acetonitrile).

-

Samples: Prepare samples as described in Protocol 2.1, reconstituting the final residue in the initial mobile phase.

-

-

Analysis and Quantification:

-

Inject the calibration standards in ascending order of concentration to build a calibration curve (Peak Area vs. Concentration).

-

Inject the prepared samples.

-

Quantify the analyte in the samples by interpolating their peak areas against the linear regression of the calibration curve.

-

Caption: Experimental workflow for HPLC-UV analysis.

Confirmatory Method: GC-MS Analysis

Principle: Gas Chromatography separates volatile and thermally stable compounds in a heated capillary column. As compounds elute from the column, they enter a mass spectrometer, which ionizes them (typically via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). This process generates a unique fragmentation pattern, or mass spectrum, that acts as a chemical fingerprint for definitive identification.[7][10]

Protocol 4.1: Identification and Quantification by GC-MS

-

Instrumentation and Consumables:

-

GC-MS system with an autosampler.

-

Capillary column suitable for general-purpose analysis of semi-polar compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase).

-

Ultra-high purity helium as the carrier gas.

-

-

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: Hold at 280°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full Scan (m/z 40-450) for initial identification.

-

Quantification Mode (Optional): Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring 3-4 characteristic ions of the analyte.

-

-

Data Analysis:

-

Identification: Compare the retention time and the acquired mass spectrum of the peak in the sample to that of a pure reference standard. The spectrum should also be matched against a spectral library (e.g., NIST) for confirmation.

-

Quantification: In either Full Scan or SIM mode, create a calibration curve by plotting the peak area of a characteristic ion versus concentration.

-

Caption: Experimental workflow for GC-MS analysis.

Method Validation

A protocol is incomplete without validation. A validated method provides documented evidence of its reliability for its intended purpose. Key validation parameters, based on ICH Q2(R1) guidelines, should be assessed for both the HPLC and GC-MS methods.[5]

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components). | Peak purity analysis (DAD), no interfering peaks at the analyte's retention time in blank matrix. For GC-MS, unique mass spectrum. |

| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.995 for a series of 5-6 calibration standards. |

| Accuracy | The closeness of the test results to the true value. Assessed by spike-recovery experiments at multiple concentration levels. | Mean recovery between 85-115% (may vary by concentration and matrix). |

| Precision | The agreement among a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 5% (may be higher near the limit of quantification). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1, with acceptable precision (e.g., RSD ≤ 15%). |

Conclusion

This application note provides two robust and complementary methods for the analysis of this compound. The HPLC-UV method serves as an excellent tool for routine quality control and quantification due to its precision and simplicity. The GC-MS method provides an orthogonal technique for unequivocal confirmation and is the preferred method for trace-level detection and identification in complex matrices. Proper sample preparation and adherence to method validation principles are critical to ensuring the generation of high-quality, reliable, and defensible analytical data.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. phytojournal.com [phytojournal.com]

- 8. scispace.com [scispace.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

Uncharted Territory: The Apparent Absence of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one in Neuroscience Research

A comprehensive review of scientific literature and patent databases reveals no established applications for the chemical compound 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one in the field of neuroscience research. Despite its availability from chemical suppliers, this specific molecule has not been the subject of published studies investigating its potential effects on the central or peripheral nervous system. Therefore, detailed application notes and experimental protocols for its use in this context cannot be provided at this time.

While direct research on this compound is absent, an examination of the broader class of benzocycloheptane and benzocycloheptenone derivatives indicates a potential for biological activity. Certain compounds featuring this core structure have been explored for various pharmacological properties, offering a speculative glimpse into avenues that future research could potentially explore.

Chemical Identity of this compound

Before exploring the context of related compounds, it is essential to establish the basic chemical information for the molecule .

| Property | Value |

| CAS Number | 6500-65-8 |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Synonyms | 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one |

Context from Structurally Related Compounds

It is crucial to emphasize that the biological activities of the following related compounds do not predict the function of this compound. However, they illustrate that the general benzocycloheptane scaffold has been of interest in medicinal chemistry.

Some derivatives of benzocycloheptatrienes and related amino alcohols have been noted for their biological activities. For instance, the compound 6-amino-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-ol has demonstrated anti-inflammatory activity[2]. This suggests that modifications to the benzocycloheptane core can lead to interactions with biological pathways, although the specific targets are often diverse.

Furthermore, patent literature describes other substituted 6,7-dihydro-5H-benzo[1]annulene compounds that have been synthesized and investigated for therapeutic uses, such as anticancer agents that act as selective antagonists and degraders of estrogen receptors[3]. While this application is outside the scope of neuroscience, it underscores the adaptability of this chemical framework for interacting with biological macromolecules.

Future Directions and a Call for Investigation

The absence of this compound in the neuroscience literature presents a greenfield opportunity for researchers. The initial steps to characterize its potential in this field would involve a series of foundational in vitro and in silico studies.

Proposed Initial Investigational Workflow

The following diagram outlines a hypothetical, high-level workflow for the initial screening of a novel compound like this compound in a neuroscience context.

Caption: A hypothetical workflow for the initial neuropharmacological screening of a novel chemical entity.

Conclusion

References

Investigating the Anticancer Properties of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one: Application Notes and Protocols

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one as a potential anticancer agent. While direct studies on this specific molecule are limited, the broader class of benzocycloheptenone derivatives has shown promise in exhibiting cytotoxic and antiproliferative effects.[1][2] This guide outlines a logical, multi-stage workflow, beginning with fundamental in vitro cytotoxicity screening and progressing to detailed mechanistic studies, including the analysis of apoptosis, cell cycle arrest, and key signaling pathways. Furthermore, it provides a conceptual framework for transitioning to in vivo efficacy models. Each protocol is presented with detailed, step-by-step instructions, explanations of the scientific rationale, and guidance for data interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Investigation

The search for novel anticancer agents remains a cornerstone of oncological research.[3] Natural products and their synthetic derivatives represent a rich source of chemical diversity for drug discovery.[4][5] The benzocycloheptenone scaffold, a seven-membered carbocyclic ring fused to a benzene ring, is of interest due to the anticancer activities reported for structurally related compounds.[1] Specifically, methoxy-substituted aromatic compounds have demonstrated significant anticancer activity in various studies.[1] Therefore, this compound (from here on referred to as "Compound B7") is a candidate worthy of systematic investigation.

This guide provides a structured approach to systematically evaluate the anticancer potential of Compound B7, starting with broad screening and moving towards a more refined understanding of its mechanism of action.

Compound Profile and Handling

-

Compound Name: this compound

-

Structure: (A chemical structure diagram would be inserted here)

-

Molecular Formula: C12H14O2

-

Molecular Weight: 190.24 g/mol

-

Appearance: (Typically a solid, color to be determined)

-

Solubility: To be determined empirically. A starting point for solubilization is typically high-purity dimethyl sulfoxide (DMSO).

-

Storage: Store desiccated at -20°C, protected from light. Prepare stock solutions in DMSO and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Safety Precautions: As with any novel chemical entity, Compound B7 should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be performed in a chemical fume hood.

PART 1: In Vitro Evaluation of Cytotoxicity and Proliferation

The initial step in evaluating any potential anticancer compound is to determine its effect on the viability and proliferation of cancer cells.[6] The MTT assay is a robust and widely used colorimetric method for this purpose.[7]

Rationale: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[9]

Protocol 1: MTT Assay for Cell Viability

Materials:

-

Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[10]

-

Complete culture medium (specific to each cell line).

-

Compound B7 stock solution (e.g., 10 mM in DMSO).

-

MTT solution (5 mg/mL in PBS, filter-sterilized).[8]

-

Solubilization solution (e.g., DMSO, or acidified isopropanol).[8]

-

96-well flat-bottom tissue culture plates.

-

Multi-channel pipette.

-

Microplate reader capable of measuring absorbance at 570-600 nm.

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare serial dilutions of Compound B7 in complete culture medium. A common starting range is 0.1, 1, 10, 50, 100 µM.[6]

-

Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-cell" blank (medium only).

-

Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate for a defined period (e.g., 24, 48, or 72 hours).[9]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C.[11] During this time, purple formazan crystals will form in viable cells.

-

-

Formazan Solubilization:

-

Data Acquisition:

-